![molecular formula C10H10N2S2 B13322552 N-(Thietan-3-yl)benzo[d]thiazol-6-amine](/img/structure/B13322552.png)
N-(Thietan-3-yl)benzo[d]thiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Thietan-3-yl)benzo[d]thiazol-6-amine: is a heterocyclic compound that features a thietane ring fused to a benzothiazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(Thietan-3-yl)benzo[d]thiazol-6-amine typically begins with commercially available starting materials such as 2-aminobenzothiazole and thietane-3-carboxylic acid.
Reaction Steps:
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Thietan-3-yl)benzo[d]thiazol-6-amine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thioethers using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thietane ring or the benzothiazole moiety is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: N-(Thietan-3-yl)benzo[d]thiazol-6-amine is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: this compound derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. Research is ongoing to explore their therapeutic potential.
Industry: In the material science industry, this compound is used in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Thietan-3-yl)benzo[d]thiazol-6-amine involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes and receptors, modulating their activity. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
- N-(Thietan-3-yl)benzo[d]thiazol-2-amine
- N-(Thietan-3-yl)benzo[d]thiazol-4-amine
- N-(Thietan-3-yl)benzo[d]thiazol-5-amine
Comparison:
- Structural Differences: The position of the thietane ring attachment on the benzothiazole moiety varies among these compounds, leading to differences in their chemical and biological properties.
- Reactivity: N-(Thietan-3-yl)benzo[d]thiazol-6-amine may exhibit different reactivity compared to its analogs due to the electronic and steric effects of the substituents.
- Biological Activity: The biological activity of these compounds can vary based on their ability to interact with specific molecular targets. This compound may have unique therapeutic potential compared to its analogs.
Properties
Molecular Formula |
C10H10N2S2 |
|---|---|
Molecular Weight |
222.3 g/mol |
IUPAC Name |
N-(thietan-3-yl)-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C10H10N2S2/c1-2-9-10(14-6-11-9)3-7(1)12-8-4-13-5-8/h1-3,6,8,12H,4-5H2 |
InChI Key |
JQYIQEJUWJTGOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NC2=CC3=C(C=C2)N=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B13322485.png)

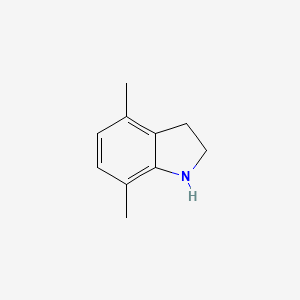
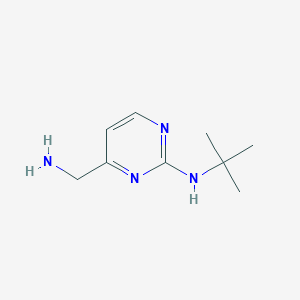
![{[(2-Iodocyclopentyl)oxy]methyl}cyclohexane](/img/structure/B13322518.png)
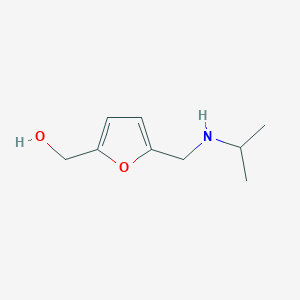
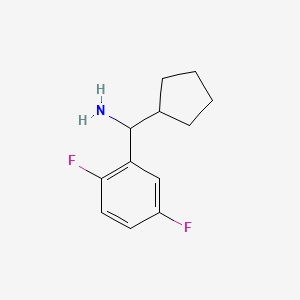
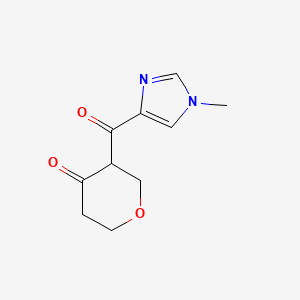


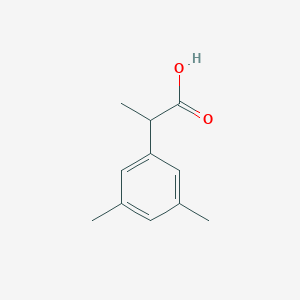
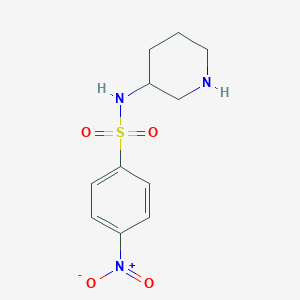
![(3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13322543.png)
